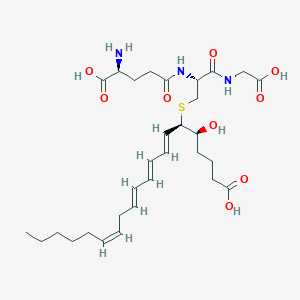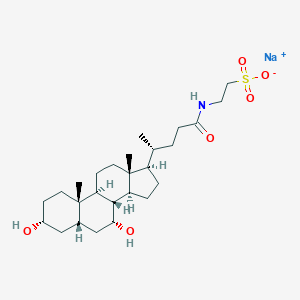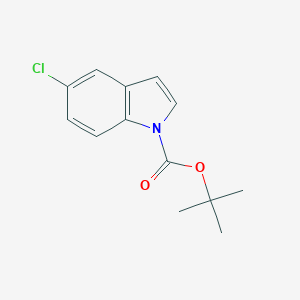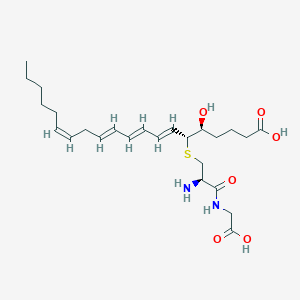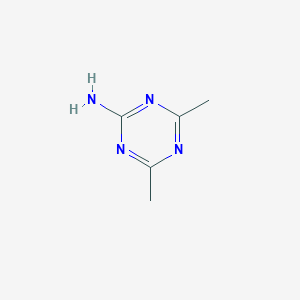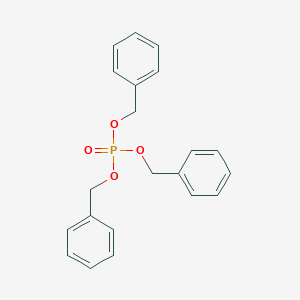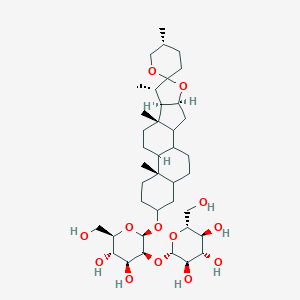
2,4-Dichloro-7-methyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-7-methyl-1,3-benzothiazole (DMBT) is a synthetic compound that belongs to the family of benzothiazoles. It is widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-7-methyl-1,3-benzothiazole is not fully understood. However, it is believed that 2,4-Dichloro-7-methyl-1,3-benzothiazole acts as a chelator for metal ions, which allows it to bind to metal ions and form stable complexes. The fluorescence of 2,4-Dichloro-7-methyl-1,3-benzothiazole is quenched when it binds to metal ions, which allows for the detection of metal ions.
Effets Biochimiques Et Physiologiques
2,4-Dichloro-7-methyl-1,3-benzothiazole has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is non-toxic and does not have any significant effects on cell viability. Additionally, 2,4-Dichloro-7-methyl-1,3-benzothiazole has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dichloro-7-methyl-1,3-benzothiazole has several advantages for lab experiments. It is easy to synthesize, stable, and has a high degree of selectivity for metal ions. However, 2,4-Dichloro-7-methyl-1,3-benzothiazole has several limitations as well. It has poor water solubility, which can limit its use in aqueous environments. Additionally, 2,4-Dichloro-7-methyl-1,3-benzothiazole has limited sensitivity for some metal ions, which can limit its use in certain applications.
Orientations Futures
There are several future directions for 2,4-Dichloro-7-methyl-1,3-benzothiazole research. One potential direction is the development of new fluorescent probes based on 2,4-Dichloro-7-methyl-1,3-benzothiazole for the detection of other metal ions. Additionally, 2,4-Dichloro-7-methyl-1,3-benzothiazole could be used in the synthesis of new materials with unique properties. Finally, further studies are needed to fully understand the biochemical and physiological effects of 2,4-Dichloro-7-methyl-1,3-benzothiazole.
Conclusion
In conclusion, 2,4-Dichloro-7-methyl-1,3-benzothiazole is a synthetic compound that has unique properties and applications in scientific research. It can be synthesized through a simple method and has been extensively used as a fluorescent probe for the detection of metal ions. While the mechanism of action and biochemical and physiological effects of 2,4-Dichloro-7-methyl-1,3-benzothiazole are not fully understood, it has shown promising results in anti-inflammatory properties. Further research is needed to fully understand the potential of 2,4-Dichloro-7-methyl-1,3-benzothiazole in scientific research.
Méthodes De Synthèse
2,4-Dichloro-7-methyl-1,3-benzothiazole can be synthesized through the reaction of 2-chloro-7-methyl-1,3-benzothiazole with thionyl chloride and then reacting the resulting product with sodium hydroxide. The final product is obtained through recrystallization.
Applications De Recherche Scientifique
2,4-Dichloro-7-methyl-1,3-benzothiazole has been extensively used in scientific research as a fluorescent probe for the detection of metal ions such as copper, mercury, and lead. It has also been used in the synthesis of new organic materials, such as polymers and liquid crystals. Additionally, 2,4-Dichloro-7-methyl-1,3-benzothiazole has been used as a precursor in the synthesis of drugs and other bioactive molecules.
Propriétés
Numéro CAS |
126920-73-8 |
|---|---|
Nom du produit |
2,4-Dichloro-7-methyl-1,3-benzothiazole |
Formule moléculaire |
C8H5Cl2NS |
Poids moléculaire |
218.1 g/mol |
Nom IUPAC |
2,4-dichloro-7-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-2-3-5(9)6-7(4)12-8(10)11-6/h2-3H,1H3 |
Clé InChI |
LELHGIDYEICASF-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)Cl)N=C(S2)Cl |
SMILES canonique |
CC1=C2C(=C(C=C1)Cl)N=C(S2)Cl |
Synonymes |
Benzothiazole, 2,4-dichloro-7-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



